An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-chloromethyl-6-cyanopyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-chloromethyl-6-cyanopyridine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Scarce Data Landscape
The compound 2-Chloro-5-chloromethyl-6-cyanopyridine represents a unique molecular architecture with significant potential in medicinal chemistry and agrochemical synthesis. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of empirical data for this specific molecule. This guide has been meticulously crafted to address this information gap by providing a detailed analysis based on its constituent functional groups and data from closely related, well-characterized structural analogues. By leveraging this comparative approach, we can infer the likely physical, chemical, and safety properties of the target compound, offering valuable insights for researchers venturing into this area of pyridine chemistry.
Molecular Structure and Core Properties
2-Chloro-5-chloromethyl-6-cyanopyridine is a polysubstituted pyridine ring. The pyridine core, a six-membered aromatic heterocycle containing one nitrogen atom, is decorated with three distinct functional groups:
-
2-Chloro group: An electron-withdrawing group that influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution.
-
5-Chloromethyl group: A reactive site susceptible to nucleophilic substitution, making it a valuable handle for introducing the pyridine scaffold into larger molecules.
-
6-Cyano group: A strong electron-withdrawing group that significantly impacts the electronic properties of the pyridine ring and serves as a versatile precursor for other functional groups.
The combination of these functional groups suggests a molecule with multiple reactive centers, making it a potentially valuable building block in organic synthesis.
Inferred Molecular Properties
Based on the structure, the following properties can be calculated:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | Calculated |
| Molecular Weight | 187.03 g/mol | Calculated |
| IUPAC Name | 6-Chloro-5-(chloromethyl)pyridine-2-carbonitrile | |
| Canonical SMILES | C1=C(C(=NC=C1Cl)C#N)CCl | |
| InChI Key | (Not available) |
Comparative Analysis of Structural Analogues
To predict the properties of 2-Chloro-5-chloromethyl-6-cyanopyridine, we will examine two key analogues for which empirical data is available: 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-cyanopyridine.
Physicochemical Properties of Analogues
| Property | 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-cyanopyridine |
| CAS Number | 70258-18-3 | 33252-28-7[1] |
| Molecular Formula | C₆H₅Cl₂N | C₆H₃ClN₂[1] |
| Molecular Weight | 162.02 g/mol | 138.55 g/mol [1] |
| Appearance | (Solid) | White to off-white crystalline powder[1] |
| Melting Point | 37-42 °C | 108-115 °C[1] |
| Boiling Point | (Not available) | 105-107 °C at 1 mmHg[2] |
| Solubility | Insoluble in water[3] | Low solubility in water; Soluble in DCM and Chloroform[1] |
| Flash Point | 110 °C (closed cup) | (Not available) |
Based on this data, it is reasonable to predict that 2-Chloro-5-chloromethyl-6-cyanopyridine will be a solid at room temperature with a melting point likely influenced by the additional polar cyano group, potentially higher than that of 2-Chloro-5-(chloromethyl)pyridine. Its solubility is expected to be low in water but good in common organic solvents.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the cyanation of a suitable precursor. One potential route could start from the more readily available 2-Chloro-5-(chloromethyl)pyridine.
Caption: Proposed synthesis of 2-Chloro-5-chloromethyl-6-cyanopyridine.
Experimental Protocol: Proposed Synthesis
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N-Oxidation: Dissolve 2-Chloro-5-(chloromethyl)pyridine in a suitable solvent such as dichloromethane. Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Cyanation: To the resulting pyridine N-oxide, add a cyanating agent such as trimethylsilyl cyanide (TMSCN) and a suitable activating agent (e.g., dimethylcarbamoyl chloride) in an inert solvent. Heat the reaction mixture under reflux until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Chemical Reactivity
The reactivity of 2-Chloro-5-chloromethyl-6-cyanopyridine is dictated by its three functional groups:
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Nucleophilic Aromatic Substitution: The chloro group at the 2-position, activated by the electron-withdrawing cyano group and the pyridine nitrogen, is susceptible to displacement by nucleophiles.
-
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, readily undergoing substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce the pyridine moiety into other molecules.
-
Reactions of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
Applications in Research and Drug Development
Substituted cyanopyridines are crucial building blocks in medicinal chemistry and agrochemical research.[4]
-
Kinase Inhibitors: The cyanopyridine scaffold is present in numerous kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Agrochemicals: 2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[3] The introduction of a cyano group could modulate the biological activity and selectivity of such compounds.
-
Bioactive Compound Synthesis: The multiple reactive sites on 2-Chloro-5-chloromethyl-6-cyanopyridine make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential biological activities.[5][6]
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-chloromethyl-6-cyanopyridine, a conservative approach to handling is imperative, based on the known hazards of its analogues.
Hazard Assessment
-
2-Chloro-5-(chloromethyl)pyridine: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed.[7][8]
-
2-Chloro-5-cyanopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation.[9]
Based on these profiles, 2-Chloro-5-chloromethyl-6-cyanopyridine should be presumed to be a toxic and corrosive solid .
Recommended Handling Procedures
All work with this compound should be conducted in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory.
Caption: Recommended workflow for handling 2-Chloro-5-chloromethyl-6-cyanopyridine.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Conclusion
While direct experimental data for 2-Chloro-5-chloromethyl-6-cyanopyridine is limited, a thorough analysis of its structural components and related compounds provides a solid foundation for its potential properties and applications. Its trifunctional nature marks it as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. Researchers should proceed with the handling of this compound with the utmost caution, adhering to stringent safety protocols derived from the known hazards of its structural analogues. This guide serves as a foundational resource to enable further exploration and characterization of this promising chemical entity.
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ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
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Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
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MDPI. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. [Link]
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